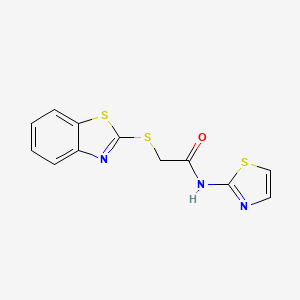

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 79420-09-0

Cat. No.: VC5463873

Molecular Formula: C12H9N3OS3

Molecular Weight: 307.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79420-09-0 |

|---|---|

| Molecular Formula | C12H9N3OS3 |

| Molecular Weight | 307.4 |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H9N3OS3/c16-10(15-11-13-5-6-17-11)7-18-12-14-8-3-1-2-4-9(8)19-12/h1-6H,7H2,(H,13,15,16) |

| Standard InChI Key | AURWHTRSUCBFRC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CS3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole ring fused to a benzene system, connected via a sulfanyl (–S–) group to an acetamide backbone, which is further linked to a thiazole heterocycle. Key bond angles and torsion angles can be inferred from related structures. For example, in the crystal structure of 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide, the dihedral angle between the benzene and benzothiazole rings is 75.5°, while the acetamide group is twisted at 47.7° relative to the aromatic system . These conformational details suggest moderate planarity, which may influence intermolecular interactions in biological systems.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉N₃OS₃ |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |

| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CS3 |

| Solubility | Not experimentally determined |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, analogous acetamide derivatives are typically synthesized via multi-step routes. A plausible method involves:

-

Thiolation: Reacting 2-mercaptobenzothiazole with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride.

-

Amidation: Coupling the intermediate with 2-aminothiazole in the presence of a base like triethylamine .

Source details a similar approach for 2-sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives, achieving yields of 65–78% through optimized reaction conditions (e.g., anhydrous DMF, 60°C).

Spectroscopic Characterization

Hypothetical characterization data, based on related compounds, would include:

-

¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2 ppm (–SCH₂–), and δ 12.1 ppm (amide NH).

-

FT-IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C–N), and 650 cm⁻¹ (C–S) .

-

Mass Spectrometry: A molecular ion peak at m/z 307.4 ([M]⁺).

Biological Activities and Mechanisms

Anticancer Activity

Thiazole-containing compounds often target kinases and apoptosis pathways. A structurally similar molecule, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenylacetamide, inhibits FLT3 kinase (IC₅₀ = 0.12 µM) in leukemia cells. Molecular docking studies suggest that the acetamide bridge in the title compound could facilitate hydrogen bonding with ATP-binding pockets.

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| N-[5-(1,3-benzothiazol-2-yl)-2-Cl-Ph]PA | FLT3 Kinase | 0.12 µM |

| 2-Mercaptobenzothiazole | S. aureus | 8 µg/mL |

| 2-(Benzothiazol-2-ylthio)-N-o-tolylAA | COX-2 | 1.8 µM |

Structural and Electronic Insights

Conformational Analysis

X-ray crystallography of 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide reveals a non-planar geometry, with the benzothiazole ring tilted at 75.5° relative to the benzene ring . This steric arrangement may reduce π-π stacking but enhance hydrophobic interactions in protein binding.

Computational Studies

Density Functional Theory (DFT) calculations on analogous compounds show:

-

HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localization on the thiazole nitrogen, favoring interactions with cationic residues in enzymes.

Applications and Future Directions

Medicinal Chemistry

The compound’s dual heterocyclic architecture makes it a candidate for:

-

Kinase Inhibitors: Targeting EGFR or VEGFR in oncology.

-

Antimicrobial Agents: Combating multidrug-resistant pathogens.

Industrial Applications

Benzothiazole derivatives are used in corrosion inhibitors and agrochemicals. The sulfanyl group could enhance metal-coordination properties in industrial coatings.

Research Priorities

-

Synthesis Optimization: Explore microwave-assisted or catalytic methods to improve yield.

-

In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and ESKAPE pathogens.

-

ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume